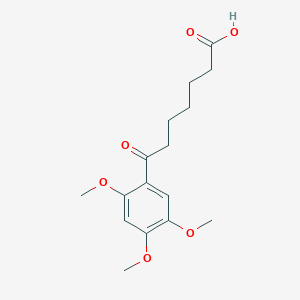

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Overview

Description

The Trimethoxyphenyl (TMP) group, which includes the 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N- (prop-2-yn-1-yl)-3- (3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthetic key strategies involve condensation reaction and coupling reaction .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans -3,4,5-trimethoxycinnamamides .Scientific Research Applications

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Anti-Fungal Properties

TMP-bearing compounds have also demonstrated anti-fungal properties .

Anti-Viral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Anticonvulsant and Sedative Agents

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, and they were biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity . Among them, compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation .

Antinarcotic Agents

A simple synthesis and biologic evaluation of trans-3,4,5-trimethoxycinnamamides as novel antinarcotic agents is described .

Mechanism of Action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds have been shown to inhibit the function of their targets, leading to various biological effects . For instance, TMP compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-containing compounds have been associated with various biochemical pathways due to their broad range of targets . For example, inhibition of tubulin affects the cell cycle, particularly the mitotic phase .

Result of Action

Tmp-containing compounds have been associated with a wide range of biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that there are many potential future directions for research and development of this compound.

properties

IUPAC Name |

7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVTVJCUDMBSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263716 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid | |

CAS RN |

951891-97-7 | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

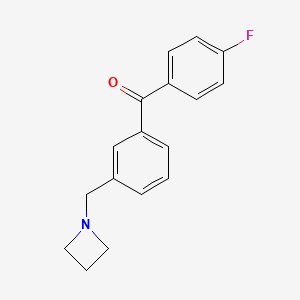

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

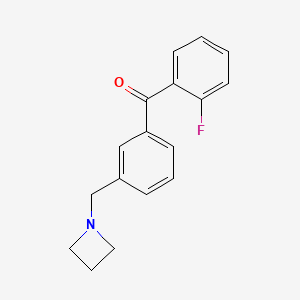

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

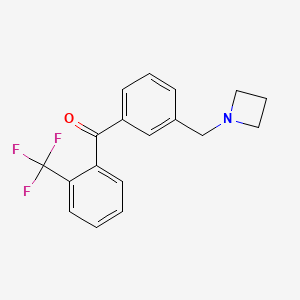

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)